molecular formula C14H30Br2O10S2 B14454461 1,4,7,10,13,16-Hexaoxacyclooctadecane;methanesulfonyl bromide CAS No. 74261-12-4

1,4,7,10,13,16-Hexaoxacyclooctadecane;methanesulfonyl bromide

Cat. No.: B14454461
CAS No.: 74261-12-4
M. Wt: 582.3 g/mol
InChI Key: NNMIIKQBCIMTAI-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaoxacyclooctadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications .

Methanesulfonyl bromide, on the other hand, is an organosulfur compound with the formula CH3SO2Br. It is a colorless liquid used as a reagent in organic synthesis, particularly for introducing the methanesulfonyl group into molecules .

Preparation Methods

1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is typically synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol derivatives and potassium hydroxide (KOH) as a base . The reaction can be represented as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]

Methanesulfonyl Bromide: Methanesulfonyl bromide is prepared by the reaction of methanesulfonyl chloride with hydrogen bromide (HBr). The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Chemical Reactions Analysis

1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane primarily undergoes complexation reactions with metal cations. It forms stable complexes with cations such as potassium (K+), sodium (Na+), and calcium (Ca2+). The complexation is driven by the electrostatic interactions between the cation and the oxygen atoms in the crown ether ring .

Methanesulfonyl Bromide: Methanesulfonyl bromide undergoes various reactions, including nucleophilic substitution and elimination reactions. Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions are methanesulfonamides, methanesulfonates, and methanesulfonyl derivatives .

Scientific Research Applications

1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is widely used in scientific research due to its ability to form stable complexes with metal cations. It is used in:

    Chemistry: As a phase-transfer catalyst and in the separation of metal ions.

    Biology: In the study of ion transport and membrane permeability.

    Medicine: As a potential drug delivery agent for targeting specific cells or tissues.

    Industry: In the extraction and purification of metals.

Methanesulfonyl Bromide: It is also used in the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

1,4,7,10,13,16-Hexaoxacyclooctadecane: The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, forming a stable complex. This complexation can alter the reactivity and solubility of the cation, making it useful in various chemical processes .

Methanesulfonyl Bromide: Methanesulfonyl bromide acts as an electrophile in nucleophilic substitution reactions. The methanesulfonyl group is introduced into the molecule through the attack of a nucleophile on the sulfur atom, displacing the bromide ion. This mechanism is commonly used in the synthesis of sulfonamides and sulfonates .

Comparison with Similar Compounds

1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is unique among crown ethers due to its high affinity for potassium cations. Similar compounds include:

Methanesulfonyl Bromide: Methanesulfonyl bromide is similar to other sulfonyl halides such as methanesulfonyl chloride and p-toluenesulfonyl chloride. These compounds also act as electrophiles in nucleophilic substitution reactions and are used in the synthesis of sulfonamides and sulfonates .

Properties

CAS No.

74261-12-4

Molecular Formula

C14H30Br2O10S2

Molecular Weight

582.3 g/mol

IUPAC Name

1,4,7,10,13,16-hexaoxacyclooctadecane;methanesulfonyl bromide

InChI

InChI=1S/C12H24O6.2CH3BrO2S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-5(2,3)4/h1-12H2;2*1H3

InChI Key

NNMIIKQBCIMTAI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)Br.CS(=O)(=O)Br.C1COCCOCCOCCOCCOCCO1

Origin of Product

United States

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